An In-Depth Technical Guide to 4-Amino-1-dodecylpyridinium chloride (CAS 50997-10-9): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Amino-1-dodecylpyridinium chloride (CAS 50997-10-9): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core properties, synthesis, and applications of 4-Amino-1-dodecylpyridinium chloride. As a cationic surfactant belonging to the quaternary ammonium compound (QAC) family, this molecule's unique amphiphilic structure—a hydrophilic 4-aminopyridinium head group and a hydrophobic 12-carbon alkyl tail—governs its functionality and positions it as a compound of significant interest, particularly for its antimicrobial properties.
Section 1: Core Physicochemical and Structural Properties
4-Amino-1-dodecylpyridinium chloride is defined by its amphiphilic character. The positively charged pyridinium nitrogen, coupled with the polar amino group, forms a hydrophilic head, while the long dodecyl chain provides a nonpolar, hydrophobic tail. This duality is the primary driver of its surfactant behavior and its interaction with biological membranes.
1.1: Key Physicochemical Data
A summary of the compound's essential properties is presented below. It is important to note that while specific experimental data for this exact molecule is sparse in publicly available literature, properties can be reliably inferred from its structure and data from closely related analogues like 1-dodecylpyridinium chloride.
| Property | Value / Description | Source / Rationale |
| CAS Number | 50997-10-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₇H₃₁ClN₂ | |
| Molecular Weight | 298.90 g/mol | Calculated |
| Synonyms | 4-Amino-1-dodecyl-pyridinium, chloride | Common Nomenclature |
| Appearance | White to off-white or brown powder/crystalline solid | Inferred from related compounds[1] |
| Solubility | Expected to be soluble in water, alcohol, and acetone. | Based on the high water solubility of its analogue, 1-dodecylpyridinium chloride[1][2]. The polar head group facilitates solubility in polar solvents. |
1.2: Molecular Structure
The structure consists of a pyridine ring quaternized at the nitrogen atom by a dodecyl group. An amino group is substituted at the 4-position of the ring, enhancing the polarity of the head group.
Caption: General workflow for the synthesis of 4-Amino-1-dodecylpyridinium chloride.
2.2: Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for synthesizing similar 4-amino-1-alkylpyridinium salts.[3][4]
Objective: To synthesize 4-Amino-1-dodecylpyridinium chloride via quaternization.
Materials:
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4-Aminopyridine (1.0 eq)
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1-Chlorododecane (1.1-1.2 eq)
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Anhydrous solvent (e.g., Methanol, Acetonitrile, or Chloroform)
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Recrystallization solvents (e.g., Acetone, Diethyl Ether)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminopyridine in the chosen anhydrous solvent.
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Causality: Anhydrous conditions are preferred to prevent side reactions involving water. The molar excess of the alkyl halide ensures the complete consumption of the starting pyridine.
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-
Addition of Alkyl Halide: Add 1-chlorododecane to the solution.
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Reaction: Heat the mixture to reflux and maintain for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Refluxing at the solvent's boiling point ensures a stable and sufficiently high reaction temperature to achieve a reasonable rate. [4]4. Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
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-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization. A common solvent system is dissolving the crude product in a minimal amount of a good solvent (like acetone or ethanol) and then adding a poor solvent (like diethyl ether) until turbidity persists, followed by cooling to induce crystallization.
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Self-Validation: The formation of a crystalline solid with a sharp melting point (if available) is an initial indicator of purity. The subsequent characterization provides final validation.
-
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
2.3: Structural Characterization
The identity and purity of the synthesized 4-Amino-1-dodecylpyridinium chloride should be confirmed using standard analytical techniques, as demonstrated in the synthesis of analogous compounds.[3]
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FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H stretches from the amino group, C-H stretches from the alkyl chain, and C=N/C=C stretches from the aromatic ring).
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¹H and ¹³C NMR Spectroscopy: To provide a detailed map of the molecular structure, confirming the attachment of the dodecyl chain to the pyridinium nitrogen and the positions of all protons and carbons.
Section 3: Core Applications and Mechanism of Action
The primary application domain for 4-Amino-1-dodecylpyridinium chloride stems from its potent antimicrobial and surfactant properties.
3.1: Antimicrobial Activity
As a QAC, this compound exhibits broad-spectrum antimicrobial activity. Studies on 4-Amino-1-dodecylpyridinium chloride and its close analogues have confirmed its efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The antimicrobial potency of QACs is critically dependent on the length of the alkyl chain, with maximum efficacy typically observed for chain lengths between 12 and 16 carbons, placing the dodecyl (C12) group in the optimal range for interacting with bacterial membranes.[5]
3.2: Mechanism of Antimicrobial Action
The antimicrobial mechanism is primarily driven by the molecule's cationic and amphiphilic nature, leading to the disruption of microbial cell membranes. This process can be conceptualized in several stages.
Caption: Mechanism of membrane disruption by a cationic surfactant.
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Electrostatic Adsorption: The positively charged 4-aminopyridinium head group is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).
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Hydrophobic Insertion: Following adsorption, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane.
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Membrane Disruption: This insertion disrupts the ordered structure of the membrane, compromising its integrity. At sufficient concentrations, these molecules aggregate within the membrane, leading to the formation of pores or micelles that cause a catastrophic loss of membrane potential. [5][6][7]4. Cellular Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K⁺), metabolites, and RNA/DNA, ultimately leading to cell death.
3.3: Applications as a Cationic Surfactant
Beyond its direct biocidal use, 4-Amino-1-dodecylpyridinium chloride can be employed in various formulations. Its surfactant properties make it useful as a disinfectant, sanitizer, and cleaning agent.[2][8] In a pharmaceutical context, it can serve as an excipient for the isolation and stabilization of active ingredients or in the purification of drug substances. [9]
Section 4: Safety, Handling, and Toxicology
Due to the limited availability of a specific Safety Data Sheet (SDS) for CAS 50997-10-9, the following information is based on the comprehensive data available for the structurally similar 1-Dodecylpyridinium chloride (CAS 104-74-5) , which is expected to have a comparable hazard profile.
4.1: Hazard Classification
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 3 (H301: Toxic if swallowed) | P264, P270, P301+P310 [10][11] |
| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | P280, P312 [10][11] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P280, P302+P352 [10][12] |
| Serious Eye Damage/Irritation | Category 2/2A (H319: Causes serious eye irritation) | P280, P305+P351+P338 [10][12] |
| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction) | P261, P272, P280 [10][11] |
| Aquatic Hazard (Acute) | Category 1 (H400: Very toxic to aquatic life) | P273, P391 [10] |
| Aquatic Hazard (Chronic) | Category 1 (H410: Very toxic to aquatic life with long lasting effects) | P273, P391 [10] |
4.2: Handling and First Aid
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Avoid breathing dust. [8][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [8]* First Aid (General):
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [8][10] * On Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice. [12] * In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12]
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Conclusion
4-Amino-1-dodecylpyridinium chloride emerges as a functionally significant molecule, combining the structural motifs of a potent cationic surfactant with proven antimicrobial efficacy. Its straightforward synthesis and well-understood mechanism of action make it a valuable tool for researchers in materials science, microbiology, and drug development. The primary mechanism, centered on microbial membrane disruption, is characteristic of its class and highly effective. However, its toxicological profile, particularly its high aquatic toxicity, necessitates careful handling and consideration in formulation and disposal. Future research may focus on leveraging its structure to design novel antimicrobial agents or functional excipients with improved efficacy and safety profiles.
References
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ResearchGate. (2025). Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Dodecylpyridinium chloride. Available at: [Link]
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ChemBK. (2024). DODECYLPYRIDINIUM CHLORIDE - Physico-chemical Properties. Available at: [Link]
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Material Safety Data Sheet (MSDS). (2025). Dodecyl Pyridinium Chloride. Available at: [Link] (Note: This links to a general page, a direct PDF was not available from search).
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ChemBK. (2024). 1-dodecylpyridinium chloride - Introduction. Available at: [Link]
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Mao, Z. et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Applied and Environmental Microbiology, 86(13), e00576-20. Available at: [Link]
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Chemsrc. (2025). 1-DODECYLPYRIDINIUM CHLORIDE HYDRATE | CAS#:207234-02-4. Available at: [Link]
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Butnari, I. et al. (2023). The Antibacterial and Antifungal Capacity of Eight Commercially Available Types of Mouthwash against Oral Microorganisms: An In Vitro Study. Medicina, 59(4), 695. Available at: [Link]
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